Cas no 1108-07-2 (Acetamide,N-[2,3,5,8-tetrahydro-1,7-dihydroxy-9-(hydroxymethyl)-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-,1,7-diacetate 9-carbamate (8CI))
![Acetamide,N-[2,3,5,8-tetrahydro-1,7-dihydroxy-9-(hydroxymethyl)-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-,1,7-diacetate 9-carbamate (8CI) structure](https://it.kuujia.com/scimg/cas/1108-07-2x500.png)
1108-07-2 structure
Nome del prodotto:Acetamide,N-[2,3,5,8-tetrahydro-1,7-dihydroxy-9-(hydroxymethyl)-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-,1,7-diacetate 9-carbamate (8CI)
Acetamide,N-[2,3,5,8-tetrahydro-1,7-dihydroxy-9-(hydroxymethyl)-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-,1,7-diacetate 9-carbamate (8CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acetamide,N-[2,3,5,8-tetrahydro-1,7-dihydroxy-9-(hydroxymethyl)-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-,1,7-diacetate 9-carbamate (8CI)
- Acetamide,N-[2,3,5,8-tetrahydro-1,7-dihydroxy-9-(hydroxymethyl)-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-,1,7-diacetat
- 1108-07-2
- BRN 0505008
- N-[1,7-Bis(acetyloxy)-9-{[hydroxy(imino)methoxy]methyl}-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-2-yl]ethanimidic acid
- Acetamide, N-(1,7-dihydroxy-5,8-dioxo-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)-, 1,7-diacetate 9-carbamate
- DTXSID00911864
-
- Inchi: InChI=1S/C20H21N3O9/c1-7-16(27)15-13(17(28)18(7)31-9(3)25)11(6-30-20(21)29)14-19(32-10(4)26)12(5-23(14)15)22-8(2)24/h12,19H,5-6H2,1-4H3,(H2,21,29)(H,22,24)
- Chiave InChI: WQKDYRXYLFPPHH-UHFFFAOYSA-N
- Sorrisi: NC(OCC1C2C(C(=C(C(=O)C=2N2CC(C(OC(=O)C)C=12)NC(=O)C)C)OC(=O)C)=O)=O
Proprietà calcolate
- Massa esatta: 447.12783
- Massa monoisotopica: 447.128
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 32
- Conta legami ruotabili: 8
- Complessità: 927
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.3
- Superficie polare topologica: 173Ų
Proprietà sperimentali
- Densità: 1.59
- Punto di ebollizione: 785.4°C at 760 mmHg
- Punto di infiammabilità: 428.8°C
- Indice di rifrazione: 1.667
- PSA: 173.09
Acetamide,N-[2,3,5,8-tetrahydro-1,7-dihydroxy-9-(hydroxymethyl)-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-,1,7-diacetate 9-carbamate (8CI) Letteratura correlata
-
Liying Cui,Junhu Zhang,Xuemin Zhang,Yunfeng Li,Zhanhua Wang,Hainan Gao,Tieqiang Wang,Shoujun Zhu,Hailing Yu,Bai Yang Soft Matter, 2012,8, 10448-10456
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Sakandar Rauf,Chris Abell,David Klenerman Chem. Commun., 2006, 1721-1723
-
Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
1108-07-2 (Acetamide,N-[2,3,5,8-tetrahydro-1,7-dihydroxy-9-(hydroxymethyl)-6-methyl-5,8-dioxo-1H-pyrrolo[1,2-a]indol-2-yl]-,1,7-diacetate 9-carbamate (8CI)) Prodotti correlati
- 1213938-48-7((3S)-3-AMINO-3-(2-METHOXYPHENYL)PROPAN-1-OL)
- 1021105-83-8(N-benzyl-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide)
- 2639464-45-0({4-methyl-4H-thieno3,2-bpyrrol-2-yl}methanol)
- 7485-22-5(4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine)
- 1206681-16-4(5-Ethynylpyridin-3-ylboronic Acid)
- 2172185-00-9(3-bromo-4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]benzoic acid)
- 14286-02-3(Diammineplatinum(II) nitrite)
- 1249610-45-4(2-amino-3-(2,2,2-trifluoroethoxy)propanamide)
- 937602-11-4(1-(4-{3-4-(Benzyloxy)phenoxypropoxy}-phenyl)-1-ethanone)
- 1097637-53-0(3-[(3,5-dichlorophenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
